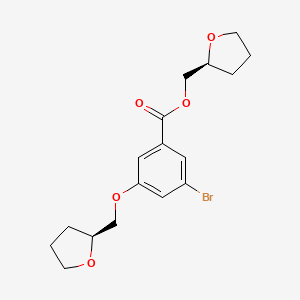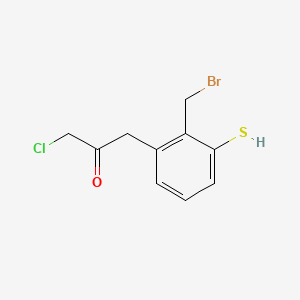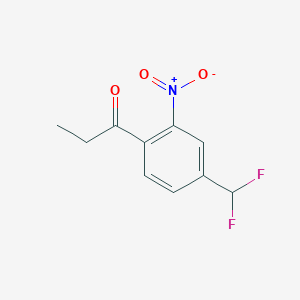
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine is a modified nucleoside derivative, specifically a fluoro-modified nucleoside. It is characterized by the presence of a benzyloxy group at the 8th position, a deoxy group at the 3’ position, and a fluorine atom at the 3’ position of the guanosine molecule . This compound is primarily used in scientific research and has shown potential in various applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves several steps, including the protection of functional groups, selective fluorination, and deprotection. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using suitable protecting groups to prevent unwanted reactions.
Selective Fluorination: The protected guanosine undergoes selective fluorination at the 3’ position using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 8th position through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product, 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine.
Chemical Reactions Analysis
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Research has shown that purine nucleoside analogs, including 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine, have broad antitumor activity targeting indolent lymphoid malignancies.
Mechanism of Action
The mechanism of action of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA or RNA, where it acts as a chain terminator. This inhibits the synthesis of nucleic acids, leading to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The compound targets enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine can be compared with other nucleoside analogs, such as:
Fludarabine: Another purine nucleoside analog with antitumor activity.
Cladribine: Used in the treatment of certain types of leukemia.
Clofarabine: A nucleoside analog used in the treatment of pediatric acute lymphoblastic leukemia.
What sets 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine apart is its unique combination of modifications (benzyloxy, deoxy, and fluoro groups), which confer specific properties and potential advantages in research and therapeutic applications .
Properties
Molecular Formula |
C17H18FN5O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H18FN5O5/c18-10-9(6-24)28-15(12(10)25)23-13-11(14(26)22-16(19)21-13)20-17(23)27-7-8-4-2-1-3-5-8/h1-5,9-10,12,15,24-25H,6-7H2,(H3,19,21,22,26)/t9-,10-,12-,15-/m1/s1 |
InChI Key |
SHIMOFPIGKCDPN-NDLNZWKESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O)N=C(NC3=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)F)O)N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















